molecular formula C22H16N2O2 B14355816 2,4-Dianilinonaphthalene-1,5-dione CAS No. 92261-57-9

2,4-Dianilinonaphthalene-1,5-dione

Cat. No.: B14355816
CAS No.: 92261-57-9
M. Wt: 340.4 g/mol
InChI Key: KSUJJXYEFSCSSN-UHFFFAOYSA-N
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Description

2,4-Dianilinonaphthalene-1,5-dione is an organic compound with a complex structure that includes two aniline groups attached to a naphthalene-1,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dianilinonaphthalene-1,5-dione typically involves the reaction of 2,4-dinitronaphthalene-1,5-dione with aniline under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to aniline groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dianilinonaphthalene-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

    Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aniline compounds.

Scientific Research Applications

2,4-Dianilinonaphthalene-1,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dianilinonaphthalene-1,5-dione involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation, but its ability to undergo redox reactions is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of aniline groups on the naphthalene-1,5-dione core. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

92261-57-9

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-anilino-5-hydroxy-4-phenyliminonaphthalen-1-one

InChI

InChI=1S/C22H16N2O2/c25-20-13-7-12-17-21(20)18(23-15-8-3-1-4-9-15)14-19(22(17)26)24-16-10-5-2-6-11-16/h1-14,24-25H

InChI Key

KSUJJXYEFSCSSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3)C4=C(C2=O)C=CC=C4O

Origin of Product

United States

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